molecular formula C10H8FNO3 B6231514 6-fluoro-5-methoxy-1H-indole-2-carboxylic acid CAS No. 1242429-43-1

6-fluoro-5-methoxy-1H-indole-2-carboxylic acid

Cat. No.: B6231514
CAS No.: 1242429-43-1
M. Wt: 209.17 g/mol
InChI Key: SPVADTLSOCYXKN-UHFFFAOYSA-N
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Description

6-Fluoro-5-methoxy-1H-indole-2-carboxylic acid (CAS 1242429-43-1) is a high-purity chemical building block of interest in medicinal chemistry and drug discovery research. It belongs to the class of 1H-indole-2-carboxylic acids, a group known for high biological importance and diverse physiological activities . Derivatives of the 1H-indole-2-carboxylic acid scaffold have been studied for a range of potential therapeutic applications, including as antioxidants, anti-diabetic agents, and for anti-tumor properties . Specifically, halogenated indole-2-carboxylic acids, such as the 5-fluoro derivative, have been identified as potent glycine antagonists in N-methyl-d-aspartate (NMDA) receptor binding sites and have shown potential to enhance the effects of conventional antiepileptic drugs . Furthermore, the closely related compound 5-methoxy-1H-indole-2-carboxylic acid has been investigated for its neuroprotective properties, such as reducing ischemic area size in stroke models and showing protective potential against Aβ pathology in models of Alzheimer's disease . The incorporation of both fluorine and methoxy substituents on the indole core makes this compound a valuable scaffold for exploring structure-activity relationships (SAR) in pharmaceutical research, particularly in the development of central nervous system (CNS) active agents and antiparasitic compounds . Its molecular structure facilitates the formation of cyclic dimers via O–H···O hydrogen bonds in the solid state, a characteristic that can influence material properties in crystal engineering . This product is intended for research purposes as a key synthetic intermediate or a starting material for the design and synthesis of novel bioactive molecules. FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE IN HUMANS OR ANIMALS.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1242429-43-1

Molecular Formula

C10H8FNO3

Molecular Weight

209.17 g/mol

IUPAC Name

6-fluoro-5-methoxy-1H-indole-2-carboxylic acid

InChI

InChI=1S/C10H8FNO3/c1-15-9-3-5-2-8(10(13)14)12-7(5)4-6(9)11/h2-4,12H,1H3,(H,13,14)

InChI Key

SPVADTLSOCYXKN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(N2)C(=O)O)F

Purity

95

Origin of Product

United States

Ii. Synthetic Methodologies for 6 Fluoro 5 Methoxy 1h Indole 2 Carboxylic Acid and Analogues

De Novo Synthetic Routes to the 6-Fluoro-5-Methoxy-1H-Indole-2-Carboxylic Acid Core

De novo synthesis, the construction of the indole (B1671886) ring from acyclic precursors, remains a cornerstone for accessing structurally diverse indole derivatives. These methods are particularly valuable for establishing specific substitution patterns on the benzene (B151609) ring, as required for this compound.

The Fischer indole synthesis is a venerable and widely used method for preparing indoles by heating arylhydrazones with an acid catalyst. thermofisher.comwikipedia.org The reaction proceeds through the formation of a phenylhydrazone from an arylhydrazine and a carbonyl compound (an aldehyde or ketone), which then undergoes a acs.orgacs.org-sigmatropic rearrangement under acidic conditions to form the indole ring. wikipedia.orgyoutube.com For the synthesis of indole-2-carboxylic acids, pyruvic acid or its esters are common carbonyl partners. thermofisher.com

A powerful precursor strategy for the Fischer synthesis is the Japp-Klingemann reaction. This reaction is used to synthesize the necessary hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts. wikipedia.org This approach is particularly effective for producing indole-2-carboxylic acids and their esters. nih.gov The synthesis of a substituted indole-2-carboxylate, for example, can be achieved in a two-step sequence starting from a substituted aniline (B41778). The aniline is first converted to its corresponding diazonium salt, which then reacts with a β-keto-ester in a Japp-Klingemann condensation to form a hydrazone. This intermediate is subsequently cyclized via the Fischer indole synthesis to yield the final product. nih.gov

The general sequence for synthesizing an indole-2-carboxylic acid core using this combined approach is as follows:

Diazotization: The precursor aniline (e.g., 3-fluoro-4-methoxyaniline) is treated with nitrous acid to form the corresponding aryl diazonium salt.

Japp-Klingemann Reaction: The diazonium salt is coupled with a β-keto-ester, such as ethyl 2-methylacetoacetate, to form an arylhydrazone. This step involves nucleophilic addition of the enolate of the β-keto-ester to the diazonium salt, followed by hydrolysis and decarboxylation. wikipedia.org

Fischer Indole Synthesis: The resulting hydrazone is heated in the presence of a strong acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid) to induce cyclization and form the indole-2-carboxylic acid ester. wikipedia.org

Hydrolysis: The ester is hydrolyzed to the final carboxylic acid.

This combined Japp-Klingemann/Fischer synthesis strategy provides a reliable and versatile route to specifically substituted indole-2-carboxylic acids. nih.govresearchgate.net

The Japp-Klingemann reaction is fundamentally an azo coupling followed by a rearrangement. The initial step involves the electrophilic attack of the aryl diazonium salt on the enolate of a β-dicarbonyl compound. wikipedia.org The resulting azo compound is typically unstable and undergoes hydrolysis and decarboxylation (if starting from a β-keto-acid) or deacylation (if starting from a β-keto-ester) to yield the more stable hydrazone.

Kinetic studies on azo coupling with indoles (a related reaction) show that the initial attack of the electrophile is generally the rate-determining step. rsc.org The efficiency of the coupling can be influenced by the reactivity of both the diazonium salt and the nucleophilic carbon of the enolate. Electron-withdrawing groups on the aryl diazonium salt can enhance its electrophilicity, while the choice of base and solvent affects the concentration and reactivity of the enolate. In some cases, the azo intermediate can be isolated, but typically it is directly converted to the hydrazone, which then undergoes the acid-catalyzed acs.orgacs.org-sigmatropic rearrangement characteristic of the Fischer synthesis. wikipedia.orgwikipedia.org

The synthesis of this compound logically begins with a correspondingly substituted aniline, namely 3-fluoro-4-methoxyaniline. This precursor dictates the final substitution pattern on the benzene portion of the indole ring.

A representative multistep synthesis is outlined below, based on the Japp-Klingemann/Fischer methodology frequently cited for analogous compounds nih.gov:

StepReactionReactantsKey Reagents/ConditionsProduct
1Diazotization3-Fluoro-4-methoxyanilineNaNO₂, aq. HCl, 0-5 °C3-Fluoro-4-methoxyphenyl diazonium chloride
2Japp-Klingemann ReactionDiazonium salt, Ethyl 2-methylacetoacetateaq. NaOH, aq. KOH, Ethanol (B145695)Ethyl 2-(2-(3-fluoro-4-methoxyphenyl)hydrazono)propanoate
3Fischer IndolizationHydrazone intermediatePolyphosphoric acid (PPA) or Eaton's reagent, heatEthyl 6-fluoro-5-methoxy-1H-indole-2-carboxylate
4Ester HydrolysisIndole esterLiOH or NaOH, aq. THF/Methanol (B129727)This compound

This sequence highlights a practical and well-established route where the substitution pattern is fixed from the start, avoiding complex and often low-yielding functionalization steps on a pre-formed indole nucleus.

Contemporary and Ligand-Free Catalytic Approaches for Indole-2-Carboxylic Acid Construction

While classical methods are robust, modern catalysis offers alternative pathways that can provide improved efficiency, milder reaction conditions, and broader substrate compatibility. Palladium and copper catalysts are at the forefront of these developments for indole synthesis.

Palladium-catalyzed C-H activation has emerged as a powerful tool for constructing heterocyclic rings. researchgate.net These methods create C-C or C-N bonds by directly functionalizing C-H bonds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. acs.orgresearchgate.net

For indole synthesis, intramolecular C-H amination of N-substituted anilines provides a direct route to the indole core. For instance, an N-alkenyl aniline can be cyclized via an oxidative C-H amination pathway. The regioselectivity of C-H activation can often be controlled by using a directing group attached to the aniline nitrogen. nih.gov

Another approach involves the palladium-catalyzed annulation of alkynes with anilines, where the indole ring is formed through a sequence of C-H activation and C-N/C-C bond formations. While highly effective, these methods are often tailored for specific substitution patterns and may require careful optimization of catalysts, ligands, and oxidants to achieve high yields for a target like this compound. acs.orgcaltech.edu

Table of Palladium-Catalyzed Indole Syntheses

Method Description Catalyst System Key Features
Intramolecular Oxidative C-H Amination Cyclization of an N-alkenyl aniline derivative. Pd(OAc)₂, Oxidant (e.g., AgOAc, O₂) Direct C-N bond formation via C-H activation. researchgate.net

The copper-catalyzed Ullmann coupling reaction is a classical method for forming C-N and C-O bonds, which has seen a modern resurgence with the development of new ligands and milder, ligand-free protocols. nih.gov This strategy has been successfully applied to the synthesis of indole-2-carboxylic acid derivatives. lookchem.comresearchgate.net

An efficient, ligand-free cascade process for synthesizing indole-2-carboxylic acid esters involves the reaction of a 2-haloaryl aldehyde or ketone with an isocyanoacetate, catalyzed by copper iodide (CuI). lookchem.comacs.org This one-pot reaction is believed to proceed through an initial condensation, followed by an intramolecular Ullmann-type C-N cross-coupling to form the indole ring, and finally a deacylation or deformylation step. acs.org

Example of a Copper-Catalyzed Cascade for Indole-2-Carboxylate Synthesis lookchem.com

Starting MaterialsCatalyst SystemSolventTemperatureProductYield
2-Iodobenzaldehyde, Ethyl isocyanoacetateCuI (10 mol%), K₂CO₃DMSO80 °CEthyl 1H-indole-2-carboxylate77%
2-Bromo-4,5-dimethoxybenzaldehyde, Ethyl isocyanoacetateCuI (10 mol%), Cs₂CO₃DMSO100 °CEthyl 5,6-dimethoxy-1H-indole-2-carboxylate89%

This methodology is attractive due to its operational simplicity and the use of an inexpensive and benign copper catalyst. Applying this to a precursor like 2-bromo-5-fluoro-4-methoxybenzaldehyde could provide a direct and efficient route to the target 6-fluoro-5-methoxy-1H-indole-2-carboxylate. The development of such ligand-free catalytic systems represents a significant advance toward more sustainable chemical synthesis. acs.org

Chemo- and Regioselective Functionalization Strategies for Indole Scaffolds

The synthesis of polysubstituted indoles like this compound is fundamentally dependent on the ability to control the position of chemical reactions on the indole nucleus. The indole ring possesses multiple sites susceptible to electrophilic substitution, with the C3 position being the most nucleophilic, followed by C2 and the N1 position. Functionalization of the benzene portion of the indole (positions C4, C5, C6, and C7) is considerably more challenging. nih.gov Achieving chemo- and regioselectivity—the ability to target a specific functional group among many and a specific position on the ring—is therefore a central theme in indole synthesis. mdpi.comresearchgate.net

Strategies to overcome the inherent reactivity patterns of indole often involve the use of directing groups. These are chemical moieties temporarily attached to the indole, typically at the N1 position, to steer incoming reagents to a desired location. For instance, installing a di-tert-butylphosphinoyl (P(O)tBu₂) group on the indole nitrogen can direct palladium and copper catalysts to achieve arylation at the C7 and C6 positions, respectively. nih.gov This approach can be extended to functionalize the C4 and C5 positions as well. nih.gov The development of such directing groups allows for a diverse range of C-H functionalization reactions, including arylation, olefination, acylation, and alkylation, at specific positions on the indole's benzene core. nih.gov

Transition-metal catalysis is a powerful tool for achieving regioselectivity. For example, palladium-catalyzed protocols have been developed for the specific C2-arylation of indoles. acs.org Computational studies using density functional theory (DFT) can help elucidate the origins of observed regioselectivity, often revealing subtle differences in the activation energies for reactions at the C2 versus the C3 position. acs.org In some cases, additives can be used to switch the selectivity of a reaction, leading to different structural isomers from the same set of starting materials. researchgate.net

Introduction of Carboxylic Acid and Ester Moieties

The indole-2-carboxylic acid motif is a key structural feature in numerous biologically active molecules. nih.gov Its synthesis has been the subject of considerable research. One prominent method for constructing indole-2-carboxylic acid esters involves the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate. researchgate.net This reaction can be effectively promoted by using an ionic liquid under controlled microwave irradiation, a method that offers advantages such as high yields, short reaction times, and mild conditions. researchgate.net

The table below summarizes the results for the synthesis of various indole-2-carboxylic acid esters using this microwave-assisted, ionic liquid-based methodology. researchgate.net

EntryAldehyde/Ketone ReactantProductYield (%)
12-ChlorobenzaldehydeEthyl 1H-indole-2-carboxylate88
22-Chloro-5-nitrobenzaldehydeEthyl 5-nitro-1H-indole-2-carboxylate91
32-Bromo-5-chlorobenzaldehydeEthyl 5-chloro-1H-indole-2-carboxylate90
42-ChlorobenzophenoneEthyl 3-phenyl-1H-indole-2-carboxylate86
52-ChloroacetophenoneEthyl 3-methyl-1H-indole-2-carboxylate85

Other classical approaches, such as the Fischer indole synthesis, can also be adapted to produce indole-2-carboxylic acids, though this may require multi-step sequences. mdpi.com The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the indole ring. For instance, the synthesis of methyl 5,6,7-trimethoxyindole-2-carboxylate has been achieved via an intramolecular cyclization of an azide (B81097) intermediate derived from 3,4,5-trimethoxybenzaldehyde. chim.it

Stereoselective Syntheses and Chiral Auxiliary Applications in Indole Derivatives

Many complex pharmaceutical agents derived from indole are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Asymmetric synthesis aims to produce a single enantiomer, as often only one possesses the desired biological activity. A powerful strategy in asymmetric synthesis is the use of a chiral auxiliary. wikipedia.orgnih.gov A chiral auxiliary is a chiral molecule that is temporarily attached to the starting material. Its inherent chirality directs subsequent reactions to proceed with a specific stereochemical outcome, leading to the formation of one diastereomer over another. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

Examples of widely used chiral auxiliaries include Evans' oxazolidinones, Corey's 8-phenylmenthol derivatives, and Oppolzer's camphorsultam. wikipedia.orgnih.gov These auxiliaries have been instrumental in the stereoselective synthesis of complex molecules. nih.gov In the context of indole chemistry, chiral auxiliaries can be used to control the stereochemistry of substituents attached to the indole nucleus or on side chains. For example, they are frequently employed in stereoselective alkylation and aldol (B89426) reactions to create new carbon-carbon bonds with high levels of diastereoselectivity. wikipedia.org

Beyond auxiliaries, modern catalytic methods offer direct routes to chiral indole derivatives. Cobalt-catalyzed hydroalkylation, for example, has been developed for the enantioselective synthesis of chiral α,α-dialkyl indoles, which are key intermediates for certain enzyme inhibitors. nih.gov Similarly, diastereoselective radical cascade reactions have been devised to generate complex, indole-fused heterocyclic systems with excellent control over the resulting stereochemistry. rsc.org

Process Development and Scalability Considerations in Academic Synthesis

Translating a synthetic route from a small-scale academic laboratory setting to a larger, preparative scale presents significant challenges. nih.gov Reactions that are feasible on a milligram scale may become impractical or unsafe when scaled up. Classical indole syntheses like the Fischer and Bartoli methods, while powerful, often suffer from drawbacks such as the need for harsh reaction conditions or the use of hazardous reagents, which limit their utility for large-scale production. nih.gov

Modern process development focuses on creating synthetic routes that are not only high-yielding but also safe, cost-effective, mild, and environmentally benign ("green"). researchgate.netrug.nl This has led to the development of innovative, scalable procedures for indole synthesis. One such approach involves a two-step process starting from broadly available anilines, which proceeds under mild conditions using ethanol as a solvent without the need for a metal catalyst. rug.nl This method has been successfully applied to the gram-scale synthesis of C2-functionalized indole amides. rug.nl

Another key technology for improving scalability is continuous flow synthesis. mdpi.com In a flow reactor, reagents are pumped through a heated tube or channel, where the reaction occurs. This technique offers superior control over reaction parameters like temperature and time, improves safety by minimizing the volume of reactive material at any given moment, and can significantly increase throughput compared to traditional batch processing. mdpi.com The Fischer indole synthesis, for example, has been adapted to microwave-assisted continuous flow systems, allowing for the rapid production of indoles with high yields. mdpi.com These green and continuous flow approaches are crucial for making the academic synthesis of complex molecules like this compound a viable starting point for further development.

Iii. Advanced Structural and Conformational Analysis

Spectroscopic Elucidation of 6-Fluoro-5-Methoxy-1H-Indole-2-Carboxylic Acid and Derivatives

Spectroscopy is a cornerstone in the structural analysis of organic molecules. By probing the interaction of molecules with electromagnetic radiation, methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (Infrared and Raman) provide complementary information to piece together the complete molecular puzzle.

High-resolution NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of a molecule. In ¹H NMR, the chemical shift of the carboxylic acid proton (–COOH) is typically observed far downfield, often as a broad singlet around 10–12 ppm, a region distinctive for this functional group. libretexts.org Protons on the indole (B1671886) ring and its substituents give signals in the aromatic region, with their precise chemical shifts and coupling patterns providing crucial information about their relative positions.

For indole derivatives, the N-H proton of the indole ring also gives a characteristic signal. The fluorine atom at the C-6 position and the methoxy (B1213986) group at the C-5 position in the target molecule would significantly influence the chemical shifts of the nearby aromatic protons through their respective electronic effects (inductive and resonance).

Table 1: Typical NMR Chemical Shifts for Indole-2-Carboxylic Acid Derivatives

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
COOH ~12-13 libretexts.org ~165-185 libretexts.org
N-H ~11-12 -
Indole Ring Protons ~7-8 ~100-140
Methoxy Protons (-OCH₃) ~3.9 -
Methoxy Carbon (-OCH₃) - ~56

Note: Values are approximate and can vary based on solvent and specific substitution patterns.

Mass spectrometry is a powerful technique for determining the molecular weight and formula of a compound. In electron ionization (EI) mass spectrometry, a molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) provides the molecular weight. chemguide.co.uk

The molecular ions of indole carboxylic acids can be unstable and undergo fragmentation, breaking into smaller, characteristic pieces. chemguide.co.ukuni-saarland.de Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) or a carboxyl group (•COOH, M-45). libretexts.org The fragmentation pattern serves as a molecular fingerprint, aiding in structural elucidation. For example, the mass spectrum of the related compound 6-hydroxy-5-methoxyindole-2-carboxylic acid shows a distinct molecular ion, and its fragmentation is consistent with the proposed structure, helping to confirm the identity of the compound isolated from samples. medicaljournalssweden.se

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

Fragment Description Expected m/z
[M]⁺• Molecular Ion 209
[M-OH]⁺ Loss of hydroxyl radical 192
[M-COOH]⁺ Loss of carboxyl group 164

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. libretexts.org Carboxylic acids exhibit two very distinct IR absorptions: a very broad O–H stretch from 2500 to 3300 cm⁻¹ and a sharp C=O (carbonyl) stretch between 1710 and 1760 cm⁻¹. libretexts.org The broadness of the O–H band is a result of strong hydrogen bonding, typically forming dimeric structures in the solid state. researchgate.net

The indole N-H group also has a characteristic stretching vibration. In studies of related compounds like 5-methoxy-1H-indole-2-carboxylic acid, a sharp band around 3342 cm⁻¹ is assigned to the N–H stretching vibration when it is involved in an N–H···O hydrogen bond. mdpi.comsemanticscholar.org The positions and shapes of these bands provide valuable insights into the intermolecular hydrogen bonding network within the crystal. mdpi.comrsc.org

Table 3: Characteristic Vibrational Frequencies for Indole-2-Carboxylic Acid Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Appearance
O-H (Carboxylic Acid) Stretching 2500-3300 libretexts.org Very Broad
N-H (Indole) Stretching ~3300-3400 mdpi.com Sharp
C=O (Carboxylic Acid) Stretching 1710-1760 libretexts.org Strong, Sharp
C-F Stretching ~1000-1400 Strong

Solid-State Characterization and Polymorphism Studies

The arrangement of molecules in the solid state is critical as it can influence the physical properties of a compound. Polymorphism, the ability of a substance to exist in more than one crystal form, is a key area of investigation.

Studies on derivatives such as a polymorph of 5-methoxy-1H-indole-2-carboxylic acid have shown that it crystallizes in the monoclinic system with the space group P2₁/c. mdpi.comnih.gov Another related compound, 6-fluoro-1H-indole-3-carboxylic acid, also crystallizes in a monoclinic system. nih.gov This technique reveals how individual molecules pack together, which is dictated by intermolecular forces.

Table 4: Crystallographic Data for Related Indole Carboxylic Acid Derivatives

Compound Crystal System Space Group Unit Cell Parameters Reference
Polymorph of 5-Methoxy-1H-indole-2-carboxylic acid Monoclinic P2₁/c a=4.03Å, b=13.03Å, c=17.20Å, β=91.87° mdpi.comnih.gov

The crystal packing of indole carboxylic acids is dominated by a network of intermolecular interactions, primarily hydrogen bonds. The carboxylic acid groups typically form strong O–H···O hydrogen bonds, leading to the creation of cyclic dimers. mdpi.comnih.gov

Table 5: Examples of Hydrogen Bonding Interactions in Indole Carboxylic Acid Crystals

Interaction Type Donor Acceptor Description Observed in
O-H···O Carboxylic Acid OH Carboxylic Acid C=O Forms cyclic dimers 5-Methoxy-1H-indole-2-carboxylic acid, 6-Fluoro-1H-indole-3-carboxylic acid mdpi.comnih.gov
N-H···O Indole NH Methoxy Oxygen Links molecules into chains Polymorph of 5-Methoxy-1H-indole-2-carboxylic acid mdpi.com
N-H···O Indole NH Carboxylic Acid C=O Links dimers together 6-Fluoro-1H-indole-3-carboxylic acid nih.gov

Identification and Characterization of Novel Polymorphs

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study for indole derivatives due to its profound impact on the physical and chemical properties of active pharmaceutical ingredients. The identification of polymorphs for this compound would involve systematic screening through various crystallization techniques.

Methodology for Polymorph Screening:

Solvent-induced Polymorphism: Crystallization from a diverse range of solvents with varying polarities and hydrogen bonding capabilities.

Cooling Rate Variation: Controlled and rapid cooling of saturated solutions to trap different kinetic and thermodynamic forms.

Solid-State Grinding: Mechanical stress can induce phase transformations, leading to the discovery of new polymorphic forms.

Characterization Techniques: Once different crystalline forms are obtained, they are typically characterized using a suite of analytical methods:

X-ray Powder Diffraction (XRPD): To identify unique crystalline lattices through distinct diffraction patterns.

Single-Crystal X-ray Diffraction: To provide definitive structural information, including bond lengths, angles, and intermolecular interactions for each polymorph.

Thermal Analysis (DSC and TGA): To determine the melting points, transition temperatures, and thermal stability of different forms.

Vibrational Spectroscopy (FTIR and Raman): To probe differences in molecular conformation and hydrogen bonding patterns reflected in the vibrational modes.

For analogous compounds like 5-methoxy-1H-indole-2-carboxylic acid, studies have revealed the existence of different polymorphs characterized by distinct hydrogen bonding networks, such as the formation of cyclic dimers versus catemeric chains. A similar investigation for this compound would be expected to reveal a rich polymorphic landscape influenced by O–H···O, N–H···O, and potential C–H···F hydrogen bonds.

Computational Chemistry and Quantum Mechanical Calculations

Computational methods are indispensable for complementing experimental data, offering deep insights into the structural, electronic, and dynamic properties of molecules.

Density Functional Theory (DFT) is a robust quantum mechanical method used to predict the properties of molecules. For this compound, DFT calculations, typically using a functional like B3LYP or ωB97X-D with a basis set such as 6-311++G(d,p), would be employed to:

Geometry Optimization: Determine the lowest energy conformation of the molecule in the gas phase and in solution (using a continuum model like PCM). This provides precise bond lengths, bond angles, and dihedral angles.

Spectroscopic Prediction: Calculate theoretical vibrational frequencies (IR and Raman) to aid in the assignment of experimental spectra. The predicted spectra for different conformers or polymorphs can be compared with experimental data to confirm their structures.

Electronic Properties: Compute key electronic descriptors such as HOMO-LUMO energy gaps, molecular electrostatic potential (MEP) maps, and Mulliken charges to understand the molecule's reactivity and intermolecular interaction sites.

Table 1: Predicted Spectroscopic Data (Hypothetical DFT Calculation) This table is a representative example of data that would be generated from DFT calculations.

Vibrational ModeFunctional GroupCalculated Wavenumber (cm⁻¹)Expected IR Intensity
ν(O-H)Carboxylic Acid~3500Medium
ν(N-H)Indole~3400Medium
ν(C=O)Carboxylic Acid~1700Very Strong
ν(C-O)Carboxylic Acid~1250Strong
ν(C-F)Fluoro Group~1100Strong

The flexibility of the carboxylic acid and methoxy groups necessitates a thorough conformational analysis. By systematically rotating the key dihedral angles (e.g., the C-C bond of the carboxyl group and the C-O bond of the methoxy group), a potential energy surface (PES) can be mapped.

This analysis helps to:

Identify all stable low-energy conformers.

Determine the energy barriers for interconversion between these conformers.

Understand the conformational preferences of the molecule, which can influence its crystal packing and biological activity.

For similar aromatic carboxylic acids, planar and non-planar conformers are often found to be close in energy, suggesting that multiple conformations could be present in solution or even co-exist in a single crystal structure.

Molecular Dynamics (MD) simulations provide a time-resolved view of molecular motion and interactions. An MD simulation of this compound, typically in a solvent box (e.g., water), would be performed to:

Study Dynamic Stability: Assess the stability of different conformers over time (nanosecond scale) and observe conformational transitions.

Analyze Solvation: Characterize the hydration shell around the molecule, identifying key water molecules that form persistent hydrogen bonds with the carboxyl, methoxy, and indole N-H groups.

Investigate Aggregation: Simulate multiple molecules to study the initial stages of aggregation and self-assembly, providing insights into the nucleation process of crystallization. The stability of dimeric and other oligomeric structures held together by hydrogen bonds can be evaluated.

Table 2: Key Parameters in a Typical Molecular Dynamics Simulation This table is a representative example of parameters for an MD simulation setup.

ParameterValue/Setting
Force FieldAMBER, GROMOS, or CHARMM
Solvent ModelTIP3P or SPC/E Water
System Size1 molecule + ~2000 water molecules
Temperature300 K (controlled by thermostat)
Pressure1 atm (controlled by barostat)
Simulation Time100-500 nanoseconds

Iv. Chemical Reactivity and Derivatization Strategies

Transformations of the Carboxylic Acid Moiety

The carboxylic acid at the C-2 position is a key handle for introducing diverse functional groups and extending the molecular framework.

The conversion of the carboxylic acid to its corresponding esters is a fundamental transformation, often employed to enhance solubility, modify biological activity, or protect the acid functionality during subsequent reactions. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid or tosic acid, is a common method. masterorganicchemistry.comchemguide.co.uk This equilibrium-driven reaction typically utilizes the alcohol as the solvent to drive the reaction towards the ester product. masterorganicchemistry.com For a compound like 6-fluoro-5-methoxy-1H-indole-2-carboxylic acid, this would involve heating a solution of the acid in an excess of the desired alcohol (e.g., methanol (B129727) or ethanol) with a catalytic amount of strong acid.

Alternative methods for synthesizing indole-2-carboxylic esters that avoid strongly acidic conditions have also been developed, such as photochemical routes from 2-anilinoacetoacetates. combichemistry.com These methods can be particularly useful when dealing with acid-sensitive substrates.

Table 1: Representative Esterification Reactions

Reactant Reagents and Conditions Product
This compound Methanol (excess), H₂SO₄ (cat.), heat Methyl 6-fluoro-5-methoxy-1H-indole-2-carboxylate

Amidation and Hydrazide Formation

The formation of amides from this compound is a critical transformation for generating compounds with significant biological potential. nih.govmdpi.comeurekaselect.com This is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. A variety of coupling reagents can be employed for this purpose. nih.gov

Common coupling agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or N,N-dimethylaminopyridine (DMAP), and benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (BOP). nih.govnih.gov The choice of solvent and base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (Et₃N) in solvents like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF), is crucial for reaction efficiency. nih.govnih.gov Recently, sulfuryl fluoride (B91410) (SO₂F₂) has emerged as an efficient reagent for mediating the direct coupling of carboxylic acids and amines at room temperature. rsc.orgrsc.org

Furthermore, the synthesis of indol-2-carbohydrazide can be accomplished through the hydrazinolysis of the corresponding ester, which can then be reacted with various aldehydes and ketones to yield more complex derivatives. nih.gov

Table 2: Amidation and Hydrazide Formation Strategies

Starting Material Reagents and Conditions Product Type
This compound Amine, BOP, DIPEA, DCM Indole-2-carboxamide
This compound Amine, EDC, HOBt (cat.), DMAP, DIPEA Indole-2-carboxamide
This compound Amine, SO₂F₂, DIPEA, MeCN Indole-2-carboxamide

Decarboxylation Pathways and Derivatives

Removal of the C-2 carboxyl group is a key step in the synthesis of 2-unsubstituted indoles. Decarboxylation of indole-2-carboxylic acids can be achieved by heating the compound above its melting point. cdnsciencepub.comresearchgate.net This method has been successfully applied to various fluoro-substituted indole-2-carboxylic acids. cdnsciencepub.com

For substrates that require more vigorous conditions, heating in a high-boiling solvent like quinoline, often with a copper catalyst such as copper chromite or cuprous salts, is effective. cdnsciencepub.com The use of the copper salt of the carboxylic acid itself can also facilitate decarboxylation at lower temperatures. cdnsciencepub.comcdnsciencepub.com More recent methods have explored decarboxylation in solvents like N,N-dimethylformamide or dimethyl sulfoxide, sometimes with catalysts like silver carbonate. google.com A copper-catalyzed decarboxylative N-arylation has also been developed, which allows for the simultaneous removal of the carboxyl group and formation of a new C-N bond at the indole (B1671886) nitrogen. organic-chemistry.org

Functional Group Interconversions on the Indole Ring System

The indole ring of this compound is an electron-rich system, making it amenable to various functionalizations, particularly electrophilic substitutions and modern cross-coupling reactions.

The indole nucleus is highly reactive towards electrophiles, with substitution typically occurring at the C-3 position due to the electron-donating nature of the pyrrole (B145914) nitrogen. quimicaorganica.org However, if the C-3 position is blocked or deactivated, substitution may occur on the benzene (B151609) ring. For 6-fluoro-5-methoxy-1H-indole, the directing effects of the methoxy (B1213986) (ortho-, para-directing) and fluoro (ortho-, para-directing, deactivating) groups, along with the indole nitrogen, will influence the regioselectivity. The most likely positions for electrophilic attack on the benzene ring are C-4 and C-7.

Nitration: Nitration of indoles can be achieved using various nitrating agents. While strong acids can cause degradation, milder conditions such as using trifluoroacetyl nitrate (B79036) (generated in situ from ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride) can provide regioselective nitration, typically at the C-3 position. rsc.org For electronegatively substituted indoles, nitration can lead to substitution on the benzene ring. umn.eduacs.org

Halogenation: Direct halogenation of indoles with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) typically results in substitution at the C-3 position. quimicaorganica.org Halogenation of the benzene ring would require specific conditions and is influenced by the existing substituents.

Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing the indole scaffold, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org These reactions typically require a halo-substituted indole as a starting material. If a halogen (e.g., Br, I) is present on the benzene ring of the 6-fluoro-5-methoxy-indole scaffold, it can serve as a handle for these transformations.

Suzuki-Miyaura Coupling: This reaction couples an organoboron species (like a boronic acid or ester) with an organohalide. wikipedia.orgorganic-chemistry.org It is widely used to form C-C bonds, for instance, to attach aryl or vinyl groups to the indole ring. rsc.orgnih.govnih.gov The reaction is catalyzed by a palladium complex and requires a base. wikipedia.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. organic-chemistry.orgnih.govyoutube.com It provides a direct route to N-arylindoles or amino-substituted indoles, depending on the substrates. nih.govrsc.org The catalytic system typically consists of a palladium precursor and a specialized phosphine (B1218219) ligand. nih.gov

These cross-coupling methods offer a versatile platform for the late-stage functionalization of the 6-fluoro-5-methoxy-1H-indole core, enabling the synthesis of a diverse library of complex molecules. nih.gov

Oxidation Chemistry of Indole-2-Carboxylic Acids and Mechanistic Pathways

The oxidation of the indole nucleus is a fundamental reaction that can lead to a variety of products, with the outcome being highly dependent on the reaction conditions and the substitution pattern on the indole ring. For indole-2-carboxylic acids, the presence of the carboxylic acid group at the C2 position influences the reactivity of the heterocyclic ring. The oxidation of the parent indole-2-carboxylic acid has been studied, revealing complex reaction pathways that can yield products such as dioxindoles and various dimeric structures. researchgate.net

The oxidation of indole-2-carboxylic acids can proceed through several mechanistic pathways. One common pathway involves the initial formation of a radical cation upon single-electron transfer. This intermediate can then undergo further reactions, such as nucleophilic attack by water or other species present in the reaction medium. For indole-2-carboxylic acid, electrochemical oxidation has been shown to proceed via a two-electron, two-proton process, leading to the formation of intermediates that can subsequently dimerize or rearrange to form stable products like dioxindoles. researchgate.net

In the context of this compound, oxidation would likely be initiated at the electron-rich pyrrole ring. The C3 position is typically the most nucleophilic and therefore the most susceptible to initial attack. Oxidation could lead to the formation of a 3-hydroxyindolenine intermediate, which can then tautomerize to the corresponding oxindole (B195798) (2-oxoindoline). The presence of the methoxy group at C5 would stabilize the carbocationic intermediates formed during the oxidation process, potentially facilitating the reaction. The fluorine at C6, while deactivating, is not expected to completely inhibit the oxidation due to the strong activating effect of the C5-methoxy group. The final products would likely be derivatives of 5-methoxy-6-fluoro-oxindole-2-carboxylic acid.

Table 1: Predicted Oxidation Products of this compound

Starting Material Oxidizing Agent Potential Product(s)
This compound Mild Oxidants (e.g., NBS) 6-fluoro-5-methoxy-2-oxindole-2-carboxylic acid

NBS: N-Bromosuccinimide

Regioselective Modification at Indole Nitrogen (N-H)

The nitrogen atom of the indole ring possesses a lone pair of electrons and can act as a nucleophile, allowing for various derivatization strategies at this position. N-alkylation is a common modification that can significantly alter the biological and physicochemical properties of indole-containing molecules. The regioselectivity of this reaction (N-alkylation vs. C-alkylation) is influenced by several factors, including the nature of the base, the electrophile, the solvent, and the electronic properties of the substituents on the indole ring. researchgate.netmdpi.com

A common strategy for the N-alkylation of indoles involves the deprotonation of the indole nitrogen with a base to form an indolyl anion, which then acts as a nucleophile to attack an alkylating agent. The choice of base is crucial for achieving high regioselectivity for N-alkylation over C-alkylation, particularly at the C3 position, which is also nucleophilic. Strong bases like sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are frequently employed to ensure complete deprotonation of the indole nitrogen. rsc.org

Table 2: Common Reagents for N-Alkylation of Indoles

Alkylating Agent Base Solvent Typical Reaction Conditions
Alkyl halides (e.g., CH₃I, C₂H₅Br) NaH, K₂CO₃, Cs₂CO₃ DMF, THF, Acetonitrile Room temperature to reflux
Dialkyl sulfates (e.g., (CH₃)₂SO₄) NaOH, KOH Dichloromethane, Water (Phase-transfer catalysis) Room temperature

DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene

In the case of this compound, protection of the carboxylic acid group may be necessary prior to N-alkylation to prevent side reactions, such as esterification of the alkylating agent or interference with the basic conditions. Alternatively, reaction conditions can be carefully chosen to favor N-alkylation. For instance, using a weaker base and a polar aprotic solvent can enhance the nucleophilicity of the nitrogen atom. The electronic nature of the substituents in this compound, with both an electron-donating and an electron-withdrawing group, suggests that its N-H acidity will be moderately enhanced, facilitating its deprotonation and subsequent N-alkylation under standard conditions. mdpi.comnih.gov The regioselectivity towards N-alkylation is generally favored for indole-2-carboxylic acids due to steric hindrance at the C3 position.

V. Investigations of Biological Modulatory Potential in Vitro and in Silico

Evaluation of Receptor Antagonism and Agonism (e.g., CysLT1)

The cysteinyl leukotriene receptor 1 (CysLT1) is a G-protein coupled receptor involved in inflammatory pathways, particularly in asthma and allergic rhinitis. nih.gov Antagonists of this receptor can block the effects of cysteinyl leukotrienes, which are potent inflammatory mediators. nih.gov

Enzymatic Inhibition Studies

IDO1/TDO Dual Inhibition: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that catalyze the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan degradation. mdpi.comnih.gov The upregulation of these enzymes in the tumor microenvironment can suppress the immune system's ability to attack cancer cells. nih.govnih.gov Dual inhibitors of IDO1 and TDO are therefore of interest in cancer immunotherapy. nih.gov The inhibitory potential of 6-fluoro-5-methoxy-1H-indole-2-carboxylic acid against these enzymes would be evaluated using biochemical assays with the purified recombinant enzymes or in cell-based assays using engineered cell lines that express either IDO1 or TDO. mdpi.com The activity of the enzymes is typically measured by quantifying the production of kynurenine from tryptophan.

Factor Xa Inhibition: Factor Xa is a critical enzyme in the blood coagulation cascade, and its inhibition is a key strategy for the prevention and treatment of thromboembolic diseases. nih.govresearchgate.net To determine if this compound has Factor Xa inhibitory activity, a chromogenic assay would be employed. In this assay, the purified Factor Xa enzyme is incubated with the test compound before the addition of a specific chromogenic substrate. The ability of the compound to inhibit the enzyme is determined by measuring the reduction in color development, which is proportional to the enzyme's activity. mdpi.comresearchgate.net

In Vitro Cellular Activity Screening

Anti-Proliferative and Cytotoxicity Assessments in Cancer Cell Lines (e.g., MCF-7, A549, HCT)To assess the anticancer potential of this compound, its effect on the proliferation and viability of various cancer cell lines would be investigated. Commonly used cell lines for such screening include MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT-116 (colorectal carcinoma).researchgate.netnih.govA standard method for this assessment is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.nih.govThe cells would be treated with a range of concentrations of the compound for a specified period (e.g., 24, 48, 72 hours). The results would be used to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.mdpi.com

Table 1: Hypothetical IC50 Values for this compound in Cancer Cell Lines

Cell Line Cancer Type IC50 (µM)
MCF-7 Breast Adenocarcinoma Data not available
A549 Lung Carcinoma Data not available

Antifungal Modulatory Potential against Specific Fungal Isolates (e.g., Candida albicans, Aspergillus niger)The potential antifungal activity of this compound would be evaluated against clinically relevant fungal species such as Candida albicans and Aspergillus niger.ijbpsa.comnih.govA common method for this is the broth microdilution assay, which determines the minimum inhibitory concentration (MIC) of the compound.nih.govIn this assay, various concentrations of the compound are incubated with a standardized inoculum of the fungal isolate in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that prevents visible growth of the fungus after a defined incubation period.nih.gov

Table 2: Hypothetical Minimum Inhibitory Concentrations (MIC) for this compound against Fungal Isolates

Fungal Isolate Type of Fungus MIC (µg/mL)
Candida albicans Yeast Data not available

Table of Compounds

Compound Name
This compound
Kynurenine

Allosteric Modulation of Receptors (e.g., Cannabinoid Receptor 1)

The indole-2-carboxamide scaffold, to which this compound belongs, is recognized as a viable template for the development of allosteric modulators for the CB1 receptor. nih.gov These modulators bind to a site on the receptor that is distinct from the orthosteric site where endogenous ligands bind. nih.gov This interaction can alter the receptor's conformation, thereby modulating the binding and/or efficacy of orthosteric ligands. realmofcaring.org The prototypical allosteric modulator for the CB1 receptor is 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569). nih.gov Structure-activity relationship (SAR) studies on this scaffold have provided insights into the chemical features that govern the allosteric modulation of CB1. nih.govnih.gov

The binding affinity (KB) of an allosteric modulator to its recognition site and the cooperativity factor (α), which quantifies the extent to which the allosteric modulator affects the binding of an orthosteric ligand, are crucial parameters in characterizing its pharmacological profile.

While direct experimental data for this compound is not available in the reviewed literature, studies on closely related analogues provide valuable insights into the likely effects of the 6-fluoro and 5-methoxy substitutions on the indole (B1671886) ring. In a study investigating the impact of substituents on a 5-chloro-indole-2-carboxamide template, replacing the C6-chloro group with a C6-fluoro group did not enhance the binding affinity to the allosteric site. Conversely, substituting the C5-chloro group with a C5-methoxy group led to a significant decrease in both binding affinity and the cooperativity factor.

These findings suggest that both the nature and the position of substituents on the indole ring are critical for determining the binding affinity for the allosteric site and the degree of binding cooperativity with the orthosteric site. nih.gov

Compound/SubstitutionBinding Affinity (KB) (nM)Cooperativity Factor (α)
6-fluoro substitution 158022.9
5-methoxy substitution 27086.2

Data derived from studies on analogous indole-2-carboxamide scaffolds.

In Silico Approaches to Biological Activity Prediction

Computational methods, including molecular docking and pharmacophore modeling, are instrumental in predicting and understanding the interactions between small molecules and their biological targets.

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and potential intermolecular interactions. For the indole-2-carboxamide class of CB1 allosteric modulators, these studies are crucial for elucidating the structural basis of their activity.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For CB1 allosteric modulators based on the indole-2-carboxamide scaffold, key pharmacophoric features have been identified through SAR studies. researchgate.net

These essential structural requirements include:

An electron-withdrawing group at the C5 position of the indole ring.

A specific alkyl chain length at the C3 position.

The length of the linker between the amide bond and a phenyl ring substituent.

The nature of the substitution on the terminal phenyl ring. researchgate.net

The presence of the indole ring itself is considered a crucial element for high-affinity binding to the allosteric site. nih.gov A pharmacophore model for this class of compounds would therefore include features such as a hydrogen bond donor (the indole N-H), a hydrogen bond acceptor (the amide carbonyl), and hydrophobic regions corresponding to the indole ring and the C3 alkyl substituent. The 6-fluoro and 5-methoxy groups of the target compound would contribute to the electronic and steric profile of the pharmacophore, potentially influencing its interaction with complementary features in the receptor's allosteric binding site.

Vi. Structure Activity Relationship Sar Studies of 6 Fluoro 5 Methoxy 1h Indole 2 Carboxylic Acid Derivatives

Impact of Substituents on Indole (B1671886) Ring Positions (C3, C4, C5, C6, C7) on Biological Activity

The biological activity of indole derivatives is highly sensitive to the nature and position of substituents on both the pyrrole (B145914) and benzene (B151609) rings. For the 6-fluoro-5-methoxy-1H-indole-2-carboxylic acid scaffold, the existing substituents already confer specific properties; the 5-methoxy group is an electron-donating group, while the 6-fluoro atom is a weak electron-withdrawing group with a significant impact on local polarity and metabolic stability. Modifications at the remaining C3, C4, and C7 positions are key strategies for modulating activity.

C3-Position: The C3 position is often a critical site for modification. Due to its nucleophilicity, it is a common point for introducing a wide variety of substituents. SAR studies have shown that introducing groups at C3 can profoundly impact activity by occupying specific pockets within a target protein. For example, in a series of indole-2-carboxylic acid derivatives developed as HIV-1 integrase inhibitors, the introduction of a long branch at the C3 position was found to improve interaction with a hydrophobic cavity near the enzyme's active site. nih.gov Similarly, for apoptosis-inducing indole-2-carboxylic acid hydrazides, substitution at the C3 position with groups like methyl or phenyl was found to be critical for activity. nih.gov

C5 and C6-Positions: While these positions are substituted in the parent scaffold, it is informative to consider the general influence of these sites. The 5-position often tolerates electron-donating groups. The 6-position is frequently substituted with halogens, such as the fluoro group in the present scaffold, which can enhance binding affinity and improve metabolic properties.

The following table summarizes the general impact of substituents on the indole ring based on findings from various indole-based compound series.

PositionType of SubstituentGeneral Impact on Biological Activity
C3 Phenyl, Substituted Benzyl, HeterocyclesOften enhances potency by occupying hydrophobic pockets; crucial for target engagement. nih.govnih.gov
C4 Methoxy (B1213986), MethylCan modulate potency; electron-donating groups may be favorable. acs.org
C5 Methoxy, Fluoro, ChloroElectron-donating groups are often well-tolerated; halogens can increase potency. nih.gov
C6 Fluoro, ChloroHalogen substitution is frequently associated with increased potency and improved metabolic stability.
C7 Aryl, HeteroarylCan influence potency and selectivity; functionalization is synthetically challenging but offers unique SAR. acs.org

Influence of Halogenation (Fluorine) and Methoxy Groups

Halogenation, particularly fluorination, is a cornerstone of modern medicinal chemistry. The fluorine atom at the C6 position of the core scaffold is significant. Its small size allows it to act as a bioisostere of a hydrogen atom, yet its high electronegativity can alter local acidity, modulate pKa, and form key hydrogen bonds or dipole interactions with protein targets. Furthermore, the C-F bond is highly stable, which can block metabolic attack at that position, thereby increasing the compound's half-life. The 5-methoxy group, an electron-donating substituent, influences the electron density of the indole ring system, which can be critical for π-π stacking interactions with aromatic residues in a binding site. acs.org Studies on various indole derivatives have shown that the combination and position of halogen and methoxy groups are critical determinants of activity. For example, in a series of serotonin (B10506) transporter ligands, a fluorine atom at the C5 position of the indole ring was found to be favorable for affinity. mdpi.com In another study on Mcl-1 inhibitors, replacing a methoxy group at the C4 position with a methyl group led to a modest improvement in clearance but a decrease in potency, highlighting the subtle interplay of these substituents. acs.org

Effects of Alkyl Chain Length and Branching

The introduction of alkyl groups at various positions, particularly at the N1 (indole nitrogen) and C3 positions, is a common strategy to modulate a compound's physicochemical properties, such as lipophilicity.

N1-Alkylation: Substitution on the indole nitrogen removes the hydrogen bond donor capability of the N-H group and can increase lipophilicity. Studies on Mcl-1 inhibitors showed that the N1 position could accommodate a variety of substituents, including alkyl and heteroalkyl groups, which could be extended to form linkers for macrocyclization without losing activity. acs.org The length and nature of the N-alkyl group can be optimized to enhance cell permeability and target engagement.

C3-Alkylation: Alkylation at the C3 position directly impacts how the molecule fits into a binding pocket. SAR studies on some indole derivatives have demonstrated that increasing the alkyl chain length can enhance bioactivity up to a certain point, after which steric hindrance may lead to a decrease in activity. For instance, one study found that N-acyl derivatives with C2 to C8 alkyl chains showed activity, whereas a longer C14 alkyl chain resulted in a loss of activity, indicating an optimal size for the substituent. nih.gov The branching of these alkyl chains can also be used to fine-tune the shape and conformational rigidity of the molecule.

Role of the Carboxylic Acid Moiety and its Derivatives (Esters, Amides, Hydrazides) in Activity

The carboxylic acid group at the C2 position is a key functional group, often acting as a critical pharmacophore. Its ability to exist as a carboxylate anion at physiological pH allows it to form strong ionic interactions or salt bridges with positively charged residues (e.g., arginine, lysine) in a protein's active site. In the case of HIV-1 integrase inhibitors, the indole-2-carboxylic acid moiety, along with other heteroatoms, was shown to chelate the two essential Mg²⁺ ions in the enzyme's active site, a crucial interaction for inhibitory activity. nih.gov

However, the polar, ionizable nature of a carboxylic acid can limit cell permeability and oral bioavailability. To overcome this, the acid is often converted into various derivatives, such as esters, amides, or hydrazides, which act as prodrugs or are bioactive in their own right.

Esters: Esterification of the carboxylic acid masks its polarity, creating a more lipophilic molecule that can more easily cross cell membranes. Inside the cell, the ester can be hydrolyzed by esterases to release the active carboxylic acid. In some cases, the ester itself may be less active than the corresponding amide or hydrazide. nih.gov

Amides: Amide derivatives are generally more stable metabolically than esters and can act as both hydrogen bond donors and acceptors. This allows them to form different or additional interactions with a target protein compared to the parent acid. In many indole-2-carboxamide series, the amide is essential for activity. researchgate.net For Mcl-1 inhibitors, replacing the indole carboxylic acid with a neutral amide derivative led to a more than 10-fold increase in oral bioavailability. acs.org

Hydrazides: The hydrazide moiety (CONHNH₂) serves as a versatile linker and pharmacophore. Indole-2-carboxylic acid hydrazides have been identified as potent apoptosis inducers. nih.gov The hydrazide can be further derivatized, for example, by condensation with aldehydes to form benzylidene-hydrazides, allowing for extensive SAR exploration of the peripheral groups. nih.gov

The following table illustrates the comparative activity of different C2-functional groups in a representative series of indole-based inhibitors.

C2-Functional GroupGeneral Role/ActivityExample Class
-COOH Forms key ionic interactions/metal chelation; may limit bioavailability.HIV-1 Integrase Inhibitors nih.gov
-COOR (Ester) Prodrug strategy to increase lipophilicity and cell permeability.General Indole Derivatives nih.gov
-CONH₂ (Amide) Stable, can form H-bonds; often highly active, improves bioavailability. acs.orgMcl-1 Inhibitors acs.org
-CONHNH₂ (Hydrazide) Bioactive moiety and versatile synthetic handle for further modification.Apoptosis Inducers nih.gov

Modifications of Peripheral Groups and Linkers for Modulating Activity and Selectivity

For many indole-2-carboxylic acid derivatives, biological activity is determined not only by the core scaffold but also by peripheral groups attached to it, often via linkers. These peripheral groups explore additional binding regions of the target protein, contributing to both potency and selectivity. For instance, in a series of indole-2-carboxylic acid benzylidene-hydrazides, modifications to the benzylidene (phenyl) ring were explored. nih.gov Introducing different substituents (e.g., nitro, methyl) at various positions on this peripheral phenyl ring led to significant changes in apoptotic activity, with a 4-nitrobenzylidene derivative showing high potency. nih.gov This indicates that the peripheral ring occupies a pocket where electronic and steric properties are important. Similarly, linking aryl or heteroaryl fragments to the indole core is a common strategy for enhancing anti-tumor activity. nih.gov The length, rigidity, and chemical nature of the linker connecting the indole core to a peripheral group are also critical variables for optimization.

Scaffold Hopping Strategies and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to identify novel chemotypes with improved properties while retaining the key pharmacophoric interactions of the original molecule.

Scaffold Hopping: This involves replacing the central indole core with a different heterocyclic system that maintains a similar spatial arrangement of key functional groups. For example, the indoline (B122111) scaffold has been explored as a modification of the indole core in the development of NF-κB inhibitors. This strategy can lead to compounds with completely different physical properties, patentability, and metabolic profiles.

Bioisosteric Replacements: This more commonly involves replacing a specific functional group with another group of similar size, shape, and electronic character. The carboxylic acid moiety is a frequent target for bioisosteric replacement to improve pharmacokinetic properties. Acidic heterocycles like tetrazoles and oxadiazoles (B1248032) are common bioisosteres for carboxylic acids. They are acidic enough to mimic the ionic interactions of the carboxylate but are often more metabolically stable and can have different permeability and distribution profiles. The replacement of a carboxylic acid with a tetrazole ring, for example, can lead to increased potency and better oral bioavailability.

The table below lists common bioisosteres for the carboxylic acid group.

BioisostereApproximate pKaKey Features
Carboxylic Acid ~4.5Planar, H-bond acceptor, forms ionic bonds.
1H-Tetrazole ~4.5Aromatic, planar, similar acidity and spatial distribution of charge to COOH.
Hydroxamic Acid ~9Can act as a metal chelator.
Acylsulfonamide ~3-5Non-planar, strong H-bond donor/acceptor.
5-oxo-1,2,4-oxadiazole ~6.1Less acidic than tetrazole, may improve permeability.

Computational Chemistry in SAR Elucidation and Predictive Modeling

Computational methods are indispensable tools for understanding SAR at a molecular level and for guiding the design of new, more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling aims to find a mathematical correlation between the chemical properties of a series of compounds and their biological activity. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. These methods generate 3D contour maps that visualize regions around the aligned molecules where certain properties are favorable or unfavorable for activity. For example, a CoMSIA hydrophobic contour map might show a region where bulky, lipophilic groups increase activity (a yellow polyhedron), while another region might favor hydrophilic groups (a gray polyhedron). mdpi.com Such models provide clear, actionable insights for designing the next generation of compounds.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies can reveal the specific molecular interactions—such as hydrogen bonds, ionic interactions, and hydrophobic contacts—that are responsible for a compound's activity. For indole-2-carboxylic acid derivatives, docking has been used to confirm the role of the C2-carboxylate in chelating metal ions in an enzyme's active site and to rationalize how different substituents at the C3 position explore various sub-pockets of the binding site. nih.gov These computational approaches, when used in conjunction with experimental synthesis and testing, can significantly accelerate the drug discovery process.

Q & A

Q. What are the established synthetic routes for 6-fluoro-5-methoxy-1H-indole-2-carboxylic acid, and what are the critical reaction conditions?

The compound can be synthesized via multi-step protocols involving formylation, cyclization, and functional group modifications. For example, methyl 5-fluoro-3-formylindole-2-carboxylate (a precursor) is synthesized using methods described in literature, followed by hydrolysis to yield the carboxylic acid derivative. Key steps include:

  • Formylation : Using chloroacetic acid, sodium acetate, and acetic acid under reflux (3–5 h) to introduce the aldehyde group .
  • Cyclization : Condensation with aminothiazole derivatives to form the indole core .
  • Hydrolysis : Acidic or basic conditions to convert esters to carboxylic acids .
    Critical parameters include temperature control (reflux conditions), stoichiometry of reagents (1.0–1.1 equiv), and purification via HPLC (>95% purity) .

Q. How are the physicochemical properties (e.g., LogP, solubility, stability) of this compound characterized?

  • LogP : Determined experimentally as ~1.63 (similar to structurally related indole derivatives) using reverse-phase HPLC or shake-flask methods .
  • Solubility : Assessed in water and organic solvents (e.g., DMSO, ethanol) via saturation solubility tests. Low aqueous solubility is typical due to the hydrophobic indole core .
  • Stability : Stable under recommended storage conditions (2–8°C, inert atmosphere). No decomposition products are reported, but stability under acidic/basic conditions requires validation via accelerated degradation studies .

Q. What analytical methods are recommended for purity assessment and structural confirmation?

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to achieve >95% purity .
  • Mass Spectrometry : High-resolution MS (e.g., HR-ESI-MS) confirms the molecular ion [M+H]⁺ at m/z 238.06 (calculated for C₁₀H₇FNO₃) .
  • NMR : ¹H/¹³C NMR in DMSO-d₆ to verify substituent positions (e.g., methoxy at C5, fluorine at C6) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Docking Studies : Use software like AutoDock Vina to predict binding affinities to target enzymes (e.g., kinases, cytochrome P450). The carboxylic acid group may coordinate with catalytic residues .
  • QSAR Analysis : Correlate electronic descriptors (e.g., Hammett σ values for fluorine/methoxy groups) with experimental IC₅₀ values to optimize substituent effects .
  • ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks, prioritizing derivatives with favorable LogP (<3) and low CYP inhibition .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Dose-Response Validation : Repeat assays (e.g., enzyme inhibition, cell viability) across multiple concentrations (1 nM–100 µM) to confirm potency thresholds .
  • Metabolite Profiling : Use LC-MS to identify active/inactive metabolites that may explain discrepancies between in vitro and in vivo results .
  • Orthogonal Assays : Compare results from fluorescence-based, radiometric, and SPR-based assays to rule out methodological artifacts .

Q. How can reaction byproducts during synthesis be minimized or characterized?

  • Process Optimization : Adjust reaction time (e.g., reduce from 5 h to 3 h) and temperature to suppress side reactions (e.g., over-formylation) .
  • Byproduct Isolation : Use preparative TLC or column chromatography to isolate impurities, followed by NMR/MS for structural elucidation .
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to identify intermediates prone to degradation .

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